molecular formula C40H67N5O8 B2451878 MMAF-OMe

MMAF-OMe

Cat. No.: B2451878
M. Wt: 746.0 g/mol
InChI Key: WRVLBJXFSHALRZ-FUVGGWJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Auristatin Class Cytotoxic Agents and Their Evolution

The auristatin class of cytotoxic agents traces its origins to dolastatin 10, a potent pentapeptide isolated in 1987 from the marine mollusc Dolabella auricularia. acs.orghelsinki.finih.gov Dolastatin 10 exhibited exceptional cytotoxicity by binding to microtubules at the vinca (B1221190) domain, thus inhibiting tubulin polymerization and preventing cell division. helsinki.fi The high potency of dolastatin 10, significantly exceeding that of commonly used anticancer drugs like doxorubicin, spurred extensive research into synthetic analogs. acs.org However, the inherent toxicity of these early compounds limited their direct clinical application. acs.org The evolution of the auristatin class has focused on developing derivatives with improved properties for targeted delivery, primarily through conjugation to antibodies. acs.orgrsc.org

Overview of Monomethyl Auristatin Derivatives: MMAE, MMAF, and MMAF-OMe

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are prominent synthetic auristatin derivatives developed from dolastatin 10. helsinki.ficreative-biolabs.com Both MMAE and MMAF are peptide analogs composed of five amino acids and function as potent antimitotic agents by inhibiting tubulin polymerization. helsinki.ficreative-biolabs.combiochempeg.com

A key structural difference lies in their C-termini. MMAE has a neutral C-terminus, while MMAF possesses a charged (carboxyl) phenylalanine residue. helsinki.fibiochempeg.com This difference significantly impacts their cell permeability. MMAF's negatively charged carboxylic acid group hinders its free diffusion across cell membranes, making it less permeable than the neutral MMAE. helsinki.fibiochempeg.comnih.gov As free agents, MMAF is generally less cytotoxic in vitro compared to MMAE due to this reduced cellular uptake. helsinki.ficreative-biolabs.comnih.govnih.gov

This compound is a derivative of MMAF where the C-terminal carboxylic acid group is esterified, typically as a methyl ester. This modification renders this compound neutral, similar to MMAE, thereby increasing its cell membrane permeability compared to the charged MMAF. helsinki.finih.govnih.gov

Here is a comparison of the key properties of MMAE and MMAF:

FeatureMMAEMMAF
C-terminusNeutralCharged (Carboxyl)
Cell PermeabilityHigherLower
Cytotoxicity (Free)Generally higher in vitroGenerally lower in vitro
Tubulin BindingBinds to tubulinBinds more strongly to tubulin than MMAE rsc.org

Current Landscape of Auristatin-Based Payloads in Antibody-Drug Conjugates (ADCs)

Auristatins, particularly MMAE and MMAF, are among the most widely used cytotoxic payloads in the development of ADCs. acs.orgrsc.orgjst.go.jpresearchgate.net They are present in nearly half of the ADCs currently in clinical use. rsc.org The conjugation to a monoclonal antibody allows for the targeted delivery of these highly potent agents to antigen-expressing cancer cells, significantly improving their therapeutic index compared to the free drugs. nih.govjst.go.jpbiochempeg.com

Several FDA-approved ADCs utilize auristatin payloads. Brentuximab vedotin (Adcetris), approved in 2011, uses MMAE conjugated via a cleavable linker to an anti-CD30 antibody. rsc.orgcreative-biolabs.comjst.go.jp Polatuzumab vedotin (Polivy), approved in 2019, also employs MMAE with a similar linker. jst.go.jp Belantamab mafodotin (Blenrep), approved in 2020, is an example of an ADC utilizing MMAF conjugated via a non-cleavable maleimidocaproyl (mc) linker. wikipedia.orgmdpi.commedkoo.com

The choice between MMAE and MMAF as an ADC payload can influence the ADC's properties, including its bystander effect. MMAE-based ADCs may exhibit a more pronounced bystander killing effect due to the higher cell permeability of free MMAE, allowing it to diffuse out of target cells and kill neighboring antigen-negative cells. helsinki.fi In contrast, MMAF's lower membrane permeability as a free drug can result in reduced off-target cell kill, making MMAF-based ADCs potentially advantageous in certain contexts. helsinki.finih.gov

Rationale for Investigating this compound as a Highly Potent Auristatin Derivative for Targeted Delivery

While MMAF itself has lower free-drug cytotoxicity due to its charged nature limiting cellular uptake, its methyl ester derivative, this compound, is significantly more potent in vitro. helsinki.firsc.orgnih.govnih.gov This increased potency is attributed to the neutral nature of this compound, which allows for greater cell membrane penetration compared to the charged MMAF. helsinki.finih.govnih.gov

Research findings indicate that this compound is one of the most potent auristatins described, with reported IC50 values in the sub-nanomolar to low nanomolar range. rsc.orgnih.gov

Here is a table illustrating the difference in in vitro cytotoxicity between MMAE, MMAF, and this compound in certain cell lines:

CompoundCell LineIC50 (nM)Source
MMAEHepG20.52 nih.gov
MMAEHCT1166.5 nih.gov
MMAERPMI 82260.47 nih.gov
MMAFHepG2130 nih.gov
MMAFHCT1162700 (2.7 μM) nih.gov
MMAFRPMI 8226200 nih.gov
This compoundHepG2<0.001 to 0.01 rsc.org
This compoundHCT116Not specified in source, but expected to be significantly lower than MMAF rsc.orgnih.gov
This compoundRPMI 8226Not specified in source, but expected to be significantly lower than MMAF rsc.orgnih.gov

Note: IC50 values can vary depending on the cell line and experimental conditions.

The high intrinsic potency of this compound makes it an attractive candidate as a payload for targeted delivery systems like ADCs. While free this compound is highly toxic due to its ability to readily enter cells, conjugating it to an antibody can restrict its activity primarily to target cells expressing the specific antigen. helsinki.finih.gov This targeted approach allows for the potent cytotoxic effects of this compound to be harnessed against cancer cells while potentially mitigating systemic toxicity. The rationale for investigating this compound centers on leveraging its exceptional cytotoxic power within a delivery system that ensures its selective release and action at the tumor site.

Properties

IUPAC Name

methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVLBJXFSHALRZ-FUVGGWJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Mmaf Ome S Molecular Mechanism of Action and Cellular Pharmacology

Microtubule Dynamics Inhibition and Tubulin Polymerization Disruption

MMAF-OMe, like other auristatins, functions as a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the dynamic process of microtubule assembly and disassembly, which is essential for various cellular functions, including cell division. This interference with microtubule dynamics ultimately leads to mitotic arrest. creativebiolabs.netcenmed.commedkoo.comontosight.aisterlingpharmasolutions.com

High-Resolution Structural Analysis of Auristatin-Tubulin Interactions

High-resolution crystal structures of tubulin in complex with auristatin analogs, including MMAE and MMAF, have provided valuable insights into their specific binding modes and interactions with tubulin rsc.orgnih.govosti.gov. These structures have confirmed that auristatins bind to the vinca (B1221190) domain on tubulin, a site distinct from, but overlapping with, the binding site of vinca alkaloids rsc.orgnih.govosti.govbiochempeg.com. The binding site is located at the interface between the alpha and beta tubulin subunits, with extensive contacts made primarily with the beta-tubulin subunit rsc.org. Structural analysis has revealed that the trans-configuration of the Val-Dil amide bond in auristatins is the conformation that binds to tubulin nih.govacs.org. The C-terminal region of auristatins, such as the carboxylate group in MMAF, can form extended hydrogen bond networks with amino acid residues of tubulin, potentially influencing binding affinity and maintaining tubulin in a conformation incompatible with productive lateral contacts necessary for microtubule formation rsc.orgosti.gov.

Comparative Tubulin Binding Affinity: this compound Relative to MMAF and MMAE

While MMAF itself shows high activity on the biochemical target (tubulin), its cellular potency can be limited by its charged C-terminal carboxyl group rsc.org. MMAF has been shown to bind more strongly to tubulin than MMAE in fluorescent polarization binding assays rsc.org. Binding constant (KD) values reported for FITC-MMAF and FITC-MMAE with free tubulin are 63 nM and 291 nM, respectively, indicating a higher binding affinity for MMAF rsc.org.

This compound, the methyl ester form of MMAF, is described as one of the most potent auristatins yet reported, with IC50 values in the sub-nanomolar range for inhibiting tumor cell lines rsc.orgmedchemexpress.com. Specifically, IC50 values for this compound against various tumor cell lines have been reported as low as 0.056 nM medchemexpress.com. This high potency at the cellular level, particularly when compared to free MMAF, highlights the impact of the C-terminal modification on intracellular access and activity rsc.orgnih.gov.

A comparative look at the tubulin binding affinities and cellular potencies of this compound, MMAF, and MMAE reveals key differences:

CompoundTubulin Binding Affinity (KD)Cellular Potency (IC50 range)Notes
MMAFHigher (e.g., 63 nM) rsc.orgLower (e.g., 100-250 nM for free drug) rsc.orgmedchemexpress.comCharged C-terminus impairs cell access rsc.orgbiochempeg.comnih.govhelsinki.fi
MMAELower (e.g., 291 nM) rsc.orgHigher for free drug helsinki.fiNeutral C-terminus enhances cell permeability biochempeg.comhelsinki.fi
This compoundNot directly reported relative to MMAF/MMAE in search results, but derived from MMAFVery High (e.g., < 0.001 to 0.01 nM) rsc.orgmedchemexpress.comMethyl ester modification enhances cell permeability rsc.orgnih.govhelsinki.fi

Note: Tubulin binding affinity (KD) reflects the strength of the interaction with the tubulin protein, while cellular potency (IC50) reflects the concentration required to inhibit cell growth by 50% and is influenced by both target binding and intracellular access.

Induction of Cell Cycle Arrest and Programmed Cell Death Pathways

The disruption of microtubule dynamics by this compound leads to the arrest of cells in the G2/M phase of the cell cycle ontosight.aisterlingpharmasolutions.comchemsrc.commusechem.com. Microtubules are critical components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, this compound prevents the proper formation and function of the mitotic spindle, triggering a mitotic checkpoint arrest. Sustained mitotic arrest ultimately activates downstream signaling pathways that induce programmed cell death, or apoptosis, in the affected cells ontosight.aisterlingpharmasolutions.comnih.govchemsrc.commyskinrecipes.com. Studies have shown that this compound treatment can lead to enhanced induction of caspase-3/7 activity and cleavage of PARP, key markers of apoptosis aacrjournals.org.

Determinants of Intracellular Potency and Access for this compound

The intracellular potency of auristatins, including this compound, is significantly influenced by their ability to cross the cell membrane and reach their intracellular target, tubulin rsc.orghelsinki.fichemsrc.com.

Impact of C-terminal Modifications on Cellular Uptake and Biological Activity

The C-terminal modification of auristatins has a profound impact on their physicochemical properties and, consequently, their cellular uptake and biological activity creativebiolabs.netrsc.orgmedchemexpress.comnih.govhelsinki.fichemsrc.comwikipedia.orgcellmosaic.com. MMAF, with its charged C-terminal carboxyl group derived from phenylalanine, exhibits lower cellular permeability compared to the neutral MMAE biochempeg.comnih.govhelsinki.fi. This reduced permeability is attributed to the negative charge, which hinders its diffusion across the lipophilic cell membrane rsc.orgnih.govhelsinki.fi.

In contrast, the methyl ester modification in this compound neutralizes the negative charge of the C-terminal carboxyl group present in MMAF helsinki.fichemsrc.com. This modification significantly enhances the cell permeability of this compound, allowing it to enter cells more easily than free MMAF rsc.orghelsinki.fi. The increased intracellular access of this compound contributes directly to its observed high cytotoxic potency in cell proliferation assays, often exceeding that of free MMAF and in some cases, even MMAE rsc.orgnih.govhelsinki.fi. This demonstrates that while MMAF has high biochemical activity against tubulin, the esterification to this compound is crucial for achieving high cellular potency as a free drug rsc.orgresearchgate.net.

Significance of Neutrality for Enhanced Cell Permeability of this compound

The neutral nature of this compound, resulting from the esterification of the C-terminal carboxylic acid, is a critical determinant of its enhanced cell permeability helsinki.fichemsrc.com. Neutral molecules are generally more lipophilic and can traverse the cell membrane more readily through passive diffusion compared to charged molecules biochempeg.comhelsinki.fi. The negatively charged carboxyl group of MMAF significantly impairs its intracellular access, leading to lower cytotoxic activity in vitro compared to the neutral MMAE rsc.orgnih.govhelsinki.fi. By masking this charge, the methyl ester modification in this compound facilitates improved passage across the cell membrane, enabling the molecule to reach sufficient intracellular concentrations to effectively inhibit tubulin polymerization and induce cell death rsc.orghelsinki.fichemsrc.com. This enhanced permeability due to neutrality is a key factor underlying the potent cytotoxic effects observed with this compound as a free agent helsinki.fi.

Conformational States and Their Influence on Biological Efficacy (e.g., cis- and trans-conformers)

Monomethyl auristatin F (MMAF), the active component derived from this compound, exists in solution as a mixture of two conformational isomers: cis and trans. These conformers are distinguished by the orientation around the amide bond located between the dolaproine and dolaisoleuine residues nih.govresearchgate.net.

Crucially, only the trans-conformer is considered biologically active nih.govnih.gov. The elongated structure of the trans isomer allows it to fit into the binding pocket of tubulin, specifically between the α and β units of the tubulin dimer nih.gov. In contrast, the more compact three-dimensional structure of the cis isomer prevents it from entering this central binding site nih.gov.

Studies utilizing techniques such as NMR spectroscopy and computational modeling have investigated the relative proportions of these conformers in solution. For MMAF, the cis/trans ratio has been determined to be approximately 60:40 in favor of the biologically inactive cis isomer in solution nih.gov. This unequal distribution is not unique to MMAF and is observed in other members of the auristatin family nih.gov.

However, a surprising finding from auristatin co-crystal structures with tubulin is that analyzed analogs exhibit a cis-configuration at the Val-Dil amide bond in their tubulin-bound state, despite being predominantly in the trans-configuration in solution researchgate.net. This observation provides valuable insight into the preferred binding mode of auristatins to tubulin researchgate.net.

Immunogenic Cell Death (ICD) Induction Potential of Auristatins

Auristatins, including MMAE (a closely related analog to MMAF), have demonstrated the potential to induce immunogenic cell death (ICD) aacrjournals.orgresearchgate.netnih.govnih.gov. ICD is a form of regulated cell death that elicits an adaptive immune response against dead-cell-associated antigens nih.gov. This process is characterized by the emission of specific "danger signals" or Damage-Associated Molecular Patterns (DAMPs) that alert the immune system aacrjournals.org.

Research on brentuximab vedotin, an ADC that utilizes MMAE as its cytotoxic payload, has provided significant evidence for auristatin-induced ICD aacrjournals.orgresearchgate.netnih.govnih.gov. Treatment of cancer cells with brentuximab vedotin or free MMAE leads to a disruption of the microtubule network, which in turn elicits a robust endoplasmic reticulum (ER) stress response aacrjournals.orgresearchgate.netnih.govnih.gov. This ER stress response culminates in the induction of classic hallmarks of ICD, including the surface expression of calreticulin (B1178941) and HSP70, as well as the activation of transcription factors like ATF6 aacrjournals.orgresearchgate.net.

Studies have shown that the induction of ER stress response pathways, including the activation of IRE1 and JNK, occurs concurrently with the onset of ICD and precedes mitotic arrest and caspase activation aacrjournals.orgresearchgate.net. This suggests that the microtubule disruption caused by auristatins contributes to ER stress, which may serve as an apoptotic mechanism in addition to mitotic arrest aacrjournals.orgresearchgate.net.

The ability to induce ICD appears to be a class effect of auristatin-based ADCs aacrjournals.orgresearchgate.net. Preclinical models suggest that auristatin-induced ICD promotes the activation and recruitment of immune cells to the tumor microenvironment, potentially initiating an antitumor immune response aacrjournals.orgresearchgate.net. Vaccination of mice with MMAE-killed tumor cells has been shown to protect against tumor rechallenge, indicating the generation of protective immunity nih.govnih.gov. Furthermore, this acquired immunity can be amplified by the addition of PD-1 blockade, providing a rationale for combining auristatin-based ADCs with immunotherapy nih.govnih.gov.

Preclinical Efficacy Studies and Therapeutic Applications of Mmaf Ome Based Strategies

In Vitro Cytotoxicity Profiling of MMAF-OMe Across Diverse Cancer Cell Lines

The cytotoxic potential of this compound has been demonstrated across a variety of cancer cell lines. As an antitubulin agent, it effectively induces cell death at nanomolar concentrations. medchemexpress.comtargetmol.com Studies have reported its inhibitory concentration (IC50) values against several tumor cell lines, highlighting its potent in vitro activity. For instance, this compound has shown IC50 values of 0.056 nM for MDAMB435/5T4 (melanoma/breast cancer), 0.166 nM for MDAMB361DYT2 (breast cancer), 0.183 nM for MDAMB468 (breast cancer), and 0.449 nM for Raji (B-cell lymphoma) cells. medchemexpress.comtargetmol.com This potent activity underscores its suitability as a cytotoxic component in targeted drug delivery systems. medchemexpress.com

The modification of the C-terminal phenylalanine of MMAF to a methyl ester in this compound is thought to facilitate higher cytotoxic effects compared to its parent compound, MMAF, by potentially improving intracellular access. nih.gov While free MMAF can show attenuated activity due to its charged C-terminal group, which limits passive plasma membrane crossing, the esterification in this compound may circumvent this limitation. nih.govnih.gov

Below is an interactive data table summarizing the reported in vitro cytotoxicity of this compound.

Cell LineCancer TypeIC50 (nM)
MDAMB435/5T4Melanoma / Breast Cancer0.056
MDAMB361DYT2Breast Cancer0.166
MDAMB468Breast Cancer0.183
Raji (5T4-)B-cell Lymphoma0.449

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Evaluation of this compound in Prodrug Formulations for Enhanced Therapeutic Index

To harness the high potency of this compound while minimizing systemic toxicity, it is frequently incorporated into prodrug formulations, most notably antibody-drug conjugates (ADCs). medchemexpress.com ADCs are designed to selectively deliver the cytotoxic payload to cancer cells that express a specific surface antigen recognized by the monoclonal antibody component. The linker connecting the antibody to this compound is engineered to be stable in circulation but to release the active drug upon internalization into the target cancer cell. This targeted delivery mechanism aims to increase the therapeutic index—the ratio between the toxic dose and the therapeutic dose—by concentrating the payload at the tumor site and sparing healthy tissues. nih.govnih.gov

Various drug-linker conjugates involving MMAF have been developed, such as MC-Val-Cit-PAB-MMAF, which utilizes a cathepsin-cleavable linker. medchemexpress.com These strategies ensure that the highly potent auristatin payload is released intracellularly, where it can exert its antimitotic effects. The development of such prodrugs is critical, as free auristatins are often too toxic for systemic administration. medchemexpress.com

Combination Therapies Incorporating this compound or MMAF-Conjugates

To enhance antitumor efficacy and overcome potential resistance mechanisms, this compound-based therapies are being investigated in combination with other antineoplastic agents.

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, and survival. nih.govmdpi.com Combining a potent cytotoxic agent like this compound with inhibitors of this pathway presents a rational therapeutic strategy. Dual PI3K/mTOR inhibitors or combinations of separate inhibitors can block compensatory feedback loops, such as the rebound activation of Akt seen with mTOR inhibitors alone, leading to a more sustained inhibition of the pathway. nih.govresearchgate.net

Preclinical studies have shown that combining PI3K and mTOR inhibitors can exhibit greater activity than single agents in various cancer models. nih.govresearchgate.net The rationale for combining this approach with an this compound conjugate is to attack the cancer cell on two fronts: disrupting cell division via tubulin inhibition and simultaneously blocking critical survival signals. This dual-pronged attack may lead to synergistic cell killing and more durable therapeutic responses. onclive.com

Combining different microtubule-targeting agents is another area of investigation. This compound is a microtubule destabilizer, inhibiting tubulin polymerization. medchemexpress.com In contrast, taxanes (e.g., paclitaxel) are microtubule stabilizers. While they target the same cellular structure, their distinct mechanisms of action could lead to synergistic or additive effects. The combination of agents that disrupt microtubule dynamics in different ways can enhance the induction of mitotic arrest and apoptosis.

Investigation of Nanoparticle-Mediated Delivery Systems for this compound

Beyond ADCs, nanoparticle-based systems represent an alternative strategy for the targeted delivery of MMAF and its derivatives. nih.gov Because the charged nature of MMAF can impair its ability to cross cell membranes, encapsulating it within a nanoparticle can overcome this limitation and facilitate efficient cellular uptake. nih.gov

One such system involves bombesin (B8815690) (BBN)-tethered, reactive oxygen species (ROS)-responsive micelles loaded with MMAF. nih.govnih.gov The BBN peptide targets the gastrin-releasing peptide receptors overexpressed on certain cancer cells, leading to enhanced internalization of the nanoparticles. nih.gov Once inside the cell, the high intracellular ROS levels trigger the disruption of the nanoparticle, causing a burst release of the MMAF payload. nih.gov In vitro studies demonstrated that this nanoparticle formulation led to improved cellular uptake and more potent anticancer effects compared to the free drug. nih.gov This approach highlights the potential of advanced nanocarrier systems to improve the delivery and therapeutic efficacy of potent payloads like this compound. nih.govnih.gov

Pharmacodynamic Assessment of Intratumoral this compound Payload Exposure

Understanding the pharmacodynamics (PD)—the effect of the drug on the body—is crucial for optimizing therapy. For targeted therapies like this compound conjugates, a key aspect of PD assessment is measuring the payload concentration within the tumor tissue. dntb.gov.ua Studies using ADCs with similar auristatin payloads (e.g., MMAE) have explored how the route of administration affects intratumoral drug exposure and subsequent antitumor activity. nih.gov

Research has shown that direct intratumoral administration of an ADC can significantly increase tumor exposure to the payload compared to traditional intravenous (IV) administration. nih.govdntb.gov.ua This heightened local concentration can lead to enhanced anti-tumor activity. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) modeling suggests that such a localized delivery route could achieve the same efficacy as IV administration but at a reduced dose and less frequent dosing intervals, potentially improving the therapeutic index. nih.gov These findings underscore the importance of assessing intratumoral payload exposure to optimize the dosing and administration of this compound-based therapies for maximal efficacy and minimal systemic toxicity. dntb.gov.ua

Advanced Design and Engineering of Mmaf Ome Conjugates and Delivery Platforms

Linker Technology for MMAF/MMAF-OMe Conjugation

The linker plays a crucial role in ADC performance, acting as a bridge between the antibody and the cytotoxic payload. nih.govcam.ac.ukbiochempeg.comnjbio.com An ideal linker should remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while also allowing for efficient and controlled release of the active payload at the target site. nih.govbiochempeg.comnjbio.comresearchgate.net Linkers used in ADC development are broadly classified into two main categories: cleavable and non-cleavable linkers, each with distinct mechanisms of payload release and implications for ADC properties. nih.govcam.ac.ukbiochempeg.comnjbio.comresearchgate.netbroadpharm.comproteogenix.science

Design and Optimization of Cleavable Linkers for Controlled Release

Cleavable linkers are designed to undergo specific cleavage in response to stimuli present in the tumor microenvironment or within targeted cells, facilitating the release of the active payload. cam.ac.ukbiochempeg.comresearchgate.netbroadpharm.comproteogenix.science This controlled release mechanism is particularly advantageous for payloads like MMAE (a related auristatin), which are most potent in their unconjugated form and can exert a "bystander effect" by diffusing into and killing neighboring antigen-negative tumor cells. researchgate.netbroadpharm.com Common strategies for designing cleavable linkers include utilizing elements sensitive to:

Proteases: Peptide sequences recognized and cleaved by proteases, such as cathepsin B, which are often upregulated in the lysosomes of tumor cells. biochempeg.combroadpharm.comproteogenix.sciencemdpi.com A widely used example is the valine-citrulline (Val-Cit) dipeptide linker. biochempeg.combroadpharm.comproteogenix.sciencemdpi.com

pH: Acid-labile groups, such as hydrazones, that are hydrolyzed in the acidic environment of endosomes and lysosomes. cam.ac.uknjbio.combroadpharm.com

Reduction: Disulfide bonds that are cleaved in the reductive intracellular environment, which has a higher concentration of glutathione (B108866) compared to plasma. cam.ac.uknjbio.comresearchgate.netbroadpharm.com

The optimization of cleavable linkers involves tuning their sensitivity to the cleavage stimulus to ensure adequate stability in circulation while allowing for efficient release within the tumor. nih.govcam.ac.ukbiochempeg.comresearchgate.net Many cleavable linkers incorporate a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which undergoes spontaneous breakdown after the initial cleavage event, releasing the payload in its active form. njbio.commdpi.com Research continues to explore novel cleavable motifs and self-immolative strategies to improve release kinetics and expand the range of applicable payloads. cam.ac.ukunirioja.es

Influence of Linker Chemistry on Drug Release Kinetics and Efficacy

The choice of linker chemistry significantly impacts the drug release kinetics and, consequently, the efficacy and safety profile of an ADC. nih.govbiochempeg.comnjbio.com Linker stability in circulation is paramount to prevent premature payload release, which can lead to systemic toxicity and reduced drug delivery to the tumor site. nih.govbiochempeg.comnjbio.com Cleavable linkers are designed for controlled release triggered by specific tumor-associated conditions, aiming to maximize the concentration of active payload within the tumor while minimizing exposure to healthy tissues. cam.ac.ukbiochempeg.comresearchgate.netbroadpharm.comproteogenix.science The rate and efficiency of linker cleavage directly influence the intracellular concentration of the released drug, impacting its pharmacological activity.

Studies comparing ADCs with different linker types and the same payload (such as MMAF) have demonstrated the profound influence of linker chemistry on in vivo efficacy and tolerability. rsc.org The optimal linker design is not universal and depends on various factors, including the specific antibody, the target antigen biology (e.g., internalization rate, lysosomal trafficking), and the properties of the cytotoxic payload. nih.govbiochempeg.comproteogenix.science

Antibody-Drug Conjugate (ADC) Architectures Utilizing MMAF-OMe or MMAF Payloads

The architecture of an ADC encompasses not only the choice of payload and linker but also the method and site of conjugation on the antibody, as well as the drug-to-antibody ratio (DAR). acs.orgnih.govtandfonline.comnih.gov These factors collectively determine the homogeneity, stability, pharmacokinetics, and efficacy of the final conjugate. nih.govnews-medical.nettandfonline.com MMAF and this compound have been utilized in various ADC architectures, including those employing site-specific conjugation and novel dual-payload designs.

Site-Specific Conjugation Methodologies

Traditional methods of ADC conjugation often involve the non-specific modification of lysine (B10760008) residues or the reduction and subsequent alkylation of interchain disulfide bonds on the antibody. acs.orgnih.gov These approaches typically result in heterogeneous mixtures of conjugates with variable DARs and drug loading sites, which can impact pharmacokinetic properties, efficacy, and toxicity. nih.govtandfonline.com

Site-specific conjugation methodologies have emerged to address this heterogeneity by enabling the attachment of the linker-payload at defined locations on the antibody, leading to more homogeneous ADC preparations with precise DARs. acs.orgnih.govnews-medical.nettandfonline.com Several strategies have been developed for site-specific conjugation, including:

Engineering Cysteine Residues: Introduction of reactive cysteine residues at specific sites on the antibody through genetic engineering, or the controlled reduction and re-bridging of native disulfide bonds. acs.orgnih.govtandfonline.com These engineered or selectively reduced cysteines can then be conjugated with maleimide- or haloacetamide-based linkers. nih.gov

Incorporation of Unnatural Amino Acids (UAAs): Genetic encoding and incorporation of UAAs with unique reactive functional groups (e.g., ketones, aldehydes, azides, alkynes) at specific positions in the antibody sequence. tandfonline.com These functional groups can then undergo bioorthogonal ligation reactions with complementary groups on the linker-payload. tandfonline.com

Enzymatic Conjugation: Utilization of enzymes, such as transglutaminases or glycosyltransferases, to catalyze the site-specific attachment of the linker-payload to defined amino acid residues or glycan sites on the antibody. news-medical.nettandfonline.com

Site-specific conjugation offers improved control over the DAR and drug distribution on the antibody, potentially leading to enhanced plasma stability, more predictable pharmacokinetics, and a wider therapeutic window compared to heterogeneous conjugates. nih.govnews-medical.nettandfonline.com MMAF and this compound have been conjugated using site-specific methods to create more defined and potentially improved ADC candidates. tandfonline.com

Dual-Payload ADC Constructs Incorporating this compound

The development of dual-payload ADCs represents a next-generation approach aimed at overcoming challenges such as tumor heterogeneity and the development of drug resistance by delivering two distinct cytotoxic payloads to the same cancer cell. nih.govtandfonline.comadcreview.combiochempeg.com This strategy allows for targeting multiple pathways or mechanisms of action simultaneously. nih.govbiochempeg.com

MMAF, and potentially this compound, have been explored in the context of dual-payload ADC constructs. Strategies for creating dual-payload ADCs include:

Using a Single Linker with Two Payloads: Designing a linker that can attach two different drug molecules and then conjugating this dual-payload linker to the antibody. adcreview.com

Utilizing Two Different Conjugation Sites: Attaching each payload, via its own linker, to different, specific sites on the antibody. adcreview.com Site-specific conjugation methodologies are particularly relevant for this approach, allowing for precise control over the DAR and the ratio of the two payloads. nih.govtandfonline.com

Prodrug Design Principles for Targeted this compound Bioactivation

Prodrug strategies for this compound aim to create an inactive precursor that is selectively converted to the active cytotoxic agent at the desired site, typically within the tumor microenvironment or inside targeted cancer cells. This approach helps to improve the balance between safety and efficacy chemrxiv.orgchemrxiv.org. By masking the inherent toxicity of this compound, prodrugs can reduce systemic exposure and associated side effects.

Key principles in designing this compound prodrugs include the selection of a suitable masking group that renders the drug inactive in circulation but is efficiently removed by specific triggers present at the target site. These triggers can be endogenous, such as enzymes overexpressed in tumors or the low pH of the tumor microenvironment, or exogenous, like light or externally administered activating agents.

Bioorthogonal Activation Strategies for Spatiotemporal Control

Bioorthogonal activation strategies utilize highly selective chemical reactions that can occur efficiently within a biological system without interfering with native biochemical processes chemrxiv.orgchemrxiv.orgresearchgate.net. Applying these strategies to this compound prodrugs allows for precise spatiotemporal control over drug release. This means the drug can be activated at a specific location (spatial control) and at a specific time (temporal control), potentially enhancing tumor selectivity and reducing systemic toxicity.

One approach involves caging this compound with a group that can be removed by a bioorthogonal reaction. For instance, trans-cyclooctene (B1233481) (TCO) caging has been explored as a general prodrug design for potent molecules, including this compound chemrxiv.orgchemrxiv.orgresearchgate.net. These TCO-caged prodrugs can be activated on-demand by bioorthogonal activators, such as tetrazine-bearing assemblies, whose distribution can be regulated chemrxiv.orgchemrxiv.orgresearchgate.net. While the decaging reaction rate can influence efficacy, this strategy offers a versatile platform for spatiotemporal controlled prodrug activation and has shown potential in combating multidrug resistance in cancer models chemrxiv.orgchemrxiv.org.

Peptide-Drug Conjugates (PDCs) Incorporating this compound

Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics where a cytotoxic payload, such as this compound, is conjugated to a targeting peptide. Peptides can offer advantages such as smaller size compared to antibodies, potentially leading to better tumor penetration and easier synthesis and modification acs.org.

Research has explored the conjugation of MMAF to various targeting peptides. For example, pHLIP (pH-low insertion peptide) variants have been conjugated to MMAF for targeted delivery to acidic tumor environments nih.gov. These conjugates exhibited pH- and concentration-dependent killing of cancer cells in vitro, with some variants showing significant selectivity for low pH environments nih.gov. The purity of these peptide-drug conjugates has been confirmed by analytical techniques like RP-HPLC and MALDI-TOF MS nih.gov.

PDC ConstructPurity (%)Calculated (M + H+)Found (M + H+)Selectivity (IC50 pH 7.4 / IC50 pH 5.0)
pHLIP(WT)–MMAF> 985030503022-fold nih.gov
pHLIP(D25E)–MMAF> 9850455053Not specified nih.gov
pHLIP(P20G)–MMAF> 984991 (M + Na+ = 5013)5018 (M + Na+)Not specified nih.gov
pHLIP(R11Q)–MMAF> 9850035004Not specified nih.gov
pHLIP(R11Q;D14Up)–MMAF> 9850035008Not specified nih.gov

Note: Data extracted from search result nih.gov. Selectivity data was only explicitly available for pHLIP(WT)–MMAF.

This research indicates that conjugating MMAF to targeting peptides like pHLIP can provide a mechanism for attenuating systemic toxicity and enhancing selective delivery to cancer cells nih.gov.

Novel Polymeric and Nanostructured Delivery Systems for this compound

Polymeric and nanostructured delivery systems offer versatile platforms for encapsulating and delivering cytotoxic agents like this compound, providing advantages such as improved solubility, circulation half-life, and targeted delivery to tumors through passive (EPR effect) or active targeting mechanisms nih.govresearchgate.net.

Novel nanoparticle systems have been developed for MMAF delivery. One example is a bombesin (B8815690) (BBN)-tethered ROS-responsive micelle system (BBN-PEG-PPADT) loaded with MMAF nih.gov. This system utilizes BBN peptides for active targeting to cancer cells overexpressing gastrin-releasing peptide (GRP) receptors and incorporates a ROS-responsive polymer (PPADT) for intracellular release of MMAF in the oxidative tumor microenvironment nih.gov. These nanoparticles showed improved cellular uptake and efficient anticancer effects in vitro due to the targeted delivery and triggered release nih.gov. The selection of MMAF in this system, as opposed to MMAE, was based on MMAF's lower cytotoxic activity in its free form, potentially reducing the risk of premature release side effects nih.gov.

Lipid nanoparticles (LNPs) are also being explored as carriers for oncology drugs, and while no ADC drugs in LNPs are yet approved, the functionalization of LNPs for conjugation with antibodies is an area of ongoing innovation for targeted delivery americanpharmaceuticalreview.com.

Chemical Synthesis Strategies for this compound and Analogues

The synthesis of this compound and its analogues is a crucial aspect of developing this compound-based therapeutics. MMAF itself has a complex peptide-based structure, and its synthesis involves multiple steps including peptide coupling and protection/deprotection reactions ontosight.ai.

Modular Synthesis Approaches for Structural Diversification

Modular synthesis approaches are valuable for generating libraries of MMAF analogues with structural variations, allowing for the exploration of structure-activity relationships and the identification of compounds with improved properties. This involves synthesizing key peptide fragments (modules) separately and then coupling them in a convergent manner.

Studies on dolastatin 10 analogues, which include MMAF, have utilized modular synthesis to introduce modifications at different positions nih.gov. For instance, coupling of P4-P5 intermediates with separately prepared P1-P3 intermediates has been employed to yield dolastatin analogues nih.gov. This modularity facilitates the diversification of the structure by varying the components of each module. The introduction of azide (B81097) modifications at specific positions (e.g., P2 and P4) using modular synthesis has shown enhanced cytotoxic activity in some analogues compared to MMAE nih.gov.

Enzymatic Conjugation Technologies

Enzymatic conjugation technologies offer site-specific and highly efficient methods for attaching this compound or its derivatives to targeting molecules like antibodies or peptides. These methods can provide better control over the drug-to-antibody ratio (DAR) and produce more homogeneous conjugates compared to traditional chemical conjugation methods that target lysine or cysteine residues randomly nih.govtandfonline.combiomolther.org.

Microbial transglutaminase (MTGase) is one enzyme used for site-specific conjugation proteogenix.sciencenih.govgoogle.com. MTGase catalyzes a transamidation reaction, allowing the attachment of a linker containing a primary amine to specific glutamine residues on an antibody, such as Q295 nih.govgoogle.combiorxiv.org. This method has been used to conjugate linkers bearing functional groups suitable for subsequent attachment of payloads like MMAF google.com.

Other enzymatic strategies explored for antibody-drug conjugation include the use of sortase enzyme-mediated conjugation and enzymatic prenylation followed by oxime ligation nih.goveuropa.eu. These enzymatic methods contribute to the development of "next-generation" ADCs with improved homogeneity and potentially enhanced therapeutic properties europa.eu. For example, sortase enzyme-mediated conjugation has been successfully used to generate anti-CD30 and anti-gpNMB ADCs with MMAF as a payload europa.eu.

Enzymatic methods can also be used in conjunction with bioorthogonal chemistry. For instance, enzymatic non-covalent synthesis has been explored to create supramolecular assemblies that can regulate the distribution of bioorthogonal activators for prodrug activation chemrxiv.orgchemrxiv.orgsci-hub.se.

Mechanisms of Acquired Resistance and Strategies for Overcoming Them in Mmaf Ome Therapies

Characterization of Intrinsic and Acquired Resistance to Auristatin Payloads

Resistance to auristatin payloads, including MMAF and its methyl ester MMAF-OMe, can arise through various mechanisms. These can be broadly classified into antibody-mediated resistance and payload-mediated resistance. Antibody resistance may involve factors such as ADC clearance, antigen loss, or impaired internalization researchgate.net. Payload resistance mechanisms are diverse and include alterations in the payload target, upregulation of antiapoptotic proteins, activation of cell signaling pathways, and increased payload clearance researchgate.net. Acquired resistance can develop either at the start of treatment or after drug exposure biochempeg.com.

Role of Drug Efflux Transporters in this compound Resistance

Drug efflux transporters, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp, ABCB1), play a significant role in multidrug resistance (MDR) in cancer researchgate.netnih.gov. These transporters can actively pump cytotoxic agents out of cancer cells, thereby reducing their intracellular concentration and inhibiting their ability to exert cytotoxic effects nih.gov. Overexpression of P-gp is a common mechanism of resistance to many therapeutics, including those used in ADCs researchgate.net.

Comparative Analysis of MMAF/MMAF-OMe Susceptibility to Efflux Pumps

Auristatins are generally classified based on their membrane permeability and susceptibility to efflux pumps nih.gov. Monomethyl auristatin E (MMAE) is typically membrane-permeable and a known substrate for ABC drug efflux transporters like MDR1 nih.govnih.govnih.gov. This susceptibility can restrict MMAE's potency due to its removal from tumor cells expressing these transporters researchgate.net.

In contrast, MMAF, which has a charged carboxylate moiety at its C-terminus, is less membrane-permeable nih.govnih.govbiochempeg.com. This characteristic generally makes MMAF less susceptible to efflux pumps compared to MMAE nih.govresearchgate.netrsc.org. Studies have shown that the activity of MMAF is not significantly affected by ABCB1-overexpressing cell lines, unlike MMAE, where activity is dramatically reduced researchgate.net. This difference in susceptibility to efflux may be related to the presence of large alkyl substitutions on MMAF researchgate.net. The methyl ester form, this compound, is described as one of the most potent auristatins rsc.orgresearchgate.net. While MMAF itself has reduced cell permeability as a free drug compared to MMAE, potentially leading to less off-target cell kill when conjugated to an antibody, this compound is highly active at the biochemical target rsc.orgnih.gov. Research indicates that this compound can be used to combat paclitaxel-resistant ovarian cancer cells chemrxiv.org.

PayloadMembrane PermeabilitySusceptibility to Efflux Pumps (e.g., MDR1)Bystander Effect
MMAEHighHighHigh
MMAFLowLowLow
This compoundVaries (often low)LowLow

Note: this compound's permeability can be influenced by its conjugation and release mechanism.

Antigen-Mediated Resistance Mechanisms in ADC Contexts

In the context of ADCs, resistance can also arise from mechanisms related to the target antigen. These include reduced expression levels of the target antigen on tumor cells researchgate.netbiochempeg.com. Downregulation of tumor cell antigen expression is a significant acquired resistance mechanism that affects the internalization of the ADC and, consequently, the delivery and efficacy of the cytotoxic payload biochempeg.com. Derangements in ADC internalization and recycling can also contribute to resistance researchgate.net.

Molecular and Cellular Adaptations to Prolonged this compound Exposure

Prolonged exposure to cytotoxic agents like this compound can lead to various molecular and cellular adaptations in cancer cells, contributing to acquired resistance. These adaptations can involve alterations in the payload target (tubulin polymerization for auristatins), activation of cell survival signaling pathways, and upregulation of antiapoptotic proteins researchgate.net. While specific detailed mechanisms of adaptation solely for this compound are still being elucidated, general mechanisms of drug resistance in cancer, such as clonal evolution and changes in the tumor microenvironment, can also play a role nih.gov.

Therapeutic Strategies to Circumvent Resistance in this compound-Based Treatment

Given the multifaceted nature of resistance to this compound and other auristatin payloads, several strategies are being explored to overcome these challenges and enhance therapeutic efficacy biointron.comchemrxiv.orgmedchemexpress.com.

Rational Design of Combination Therapies

Combining ADCs with other anticancer agents is a promising strategy to overcome resistance and improve clinical outcomes aacrjournals.orgbiochempeg.com. The rationale behind combination therapies is to target multiple pathways simultaneously, address tumor heterogeneity, and potentially mitigate the emergence of resistance biochempeg.comdrugtargetreview.com.

For this compound-based therapies, combination strategies could involve:

Combining with agents that inhibit efflux transporters: While this compound is less susceptible to efflux pumps than MMAE, combining with P-gp inhibitors or other strategies to neutralize MDR could potentially further enhance intracellular accumulation in resistant cells researchgate.netnih.gov.

Combining with agents targeting alternative pathways: Combining this compound-based ADCs with agents that target different survival pathways or induce apoptosis through distinct mechanisms can overcome resistance mediated by alterations in the tubulin target or antiapoptotic adaptations aacrjournals.org. Studies have explored combinations of auristatin-based ADCs with PI3K/mTOR inhibitors or taxanes, showing enhanced antitumor activity aacrjournals.org.

Dual-payload ADCs: Another innovative approach is the development of dual-payload ADCs that deliver two distinct cytotoxic agents to the same target cell biointron.comdrugtargetreview.com. By combining MMAF or this compound with a payload having a different mechanism of action or different resistance profile (e.g., MMAE to leverage bystander effect in heterogeneous tumors), these ADCs aim to overcome resistance and improve efficacy drugtargetreview.comtandfonline.comnih.gov. Dual-payload ADCs containing both MMAE and MMAF have shown superior efficacy in multidrug-resistant xenograft models compared to single-payload ADCs tandfonline.comnih.gov.

Prodrug strategies: Utilizing prodrug strategies, such as bioorthogonal activation, for potent payloads like this compound is also being investigated to increase the therapeutic index and potentially combat drug resistance by allowing for controlled activation at the tumor site chemrxiv.orgchemrxiv.org.

Rational design of combination therapies involves selecting agents with additive or synergistic effects on tumor cells and their microenvironment, while minimizing overlapping toxicities biochempeg.com. This requires a deep understanding of the specific resistance mechanisms at play in a given tumor type and in individual patients oaepublish.com.

Table: Potential Combination Strategies for this compound Therapies

Combination Partner TypeRationale for CombinationPotential Benefit
Efflux Pump InhibitorsReduce efflux of payload, increase intracellular concentration.Enhance potency in cells with high transporter expression.
Agents Targeting Alternative PathwaysOvercome resistance mediated by target alterations or activation of survival pathways.Induce synergistic cell death, prevent emergence of resistance.
Dual-Payload ADCs (e.g., MMAE + MMAF)Combine different mechanisms of action or resistance profiles, address tumor heterogeneity.Improved efficacy in resistant or heterogeneous tumors, reduced likelihood of relapse.
Bioorthogonal Prodrug ActivationControlled release of active payload at the tumor site.Increase therapeutic index, potentially overcome resistance mechanisms.

Note: This table summarizes potential strategies based on research findings and general principles of overcoming drug resistance.

Development of Next-Generation Conjugate Designs

The design of next-generation antibody-drug conjugates incorporating this compound or related MMAF derivatives aims to circumvent existing resistance mechanisms and enhance therapeutic efficacy. Several key strategies are being investigated:

Dual-Payload ADCs: A promising approach involves conjugating two different cytotoxic payloads to a single antibody. This strategy can address tumor heterogeneity and potentially overcome resistance by combining payloads with complementary mechanisms of action or differing susceptibility to efflux pumps. Studies have explored dual-payload ADCs combining MMAF and MMAE. This combination leverages the bystander effect of the cell membrane-permeable MMAE to target neighboring cells with lower antigen expression, while the less permeable MMAF remains potent in cells exhibiting MDR phenotypes due to its lower susceptibility to efflux pumps. wikipedia.orginvivochem.comguidetopharmacology.orguni.luwikipedia.orgcenmed.comguidetopharmacology.orgprobes-drugs.orgnih.gov Research findings indicate that such dual-drug ADCs can demonstrate potent activity in drug-resistant xenograft models and may offer enhanced anti-tumor activity compared to single-payload conjugates or co-administration of individual ADCs. invivochem.comguidetopharmacology.orguni.lucenmed.com

ADC TypePayloadsObserved Activity in Resistant ModelsReference
Dual-payload ADCMMAE + MMAFPotent activity uni.lucenmed.com
Single-payload ADCMMAFActivity (comparable or lower than dual) guidetopharmacology.orgcenmed.com
Single-payload ADCMMAELess effective or ineffective guidetopharmacology.orgcenmed.com
Co-administered ADCsMMAE + MMAFLess effective than dual-payload ADC cenmed.com

Site-Specific Conjugation: Traditional conjugation methods often result in heterogeneous ADCs with variable drug-to-antibody ratios (DAR) and drug distribution, which can impact pharmacokinetics, efficacy, and tolerability. nih.govnih.gov Next-generation designs utilize site-specific conjugation techniques to achieve homogeneous ADCs with precise DAR and controlled payload placement. nih.govnih.govnih.gov This can lead to improved stability, predictable drug release, and potentially enhanced therapeutic index, which may contribute to overcoming certain resistance mechanisms. For instance, site-specific conjugation of an auristatin derivative to antibody fragments has been explored, showing effective cytotoxicity in HER2-positive cells. nih.gov

Linker Modifications: The linker connecting the payload to the antibody plays a critical role in ADC stability in circulation and efficient release within the target cell. probes-drugs.orgguidetopharmacology.org Modifications to linker design are being explored to improve ADC properties and overcome resistance. While cleavable linkers are designed for intracellular payload release upon enzymatic cleavage in the lysosome, non-cleavable linkers release the payload (with an attached amino acid from the antibody) upon complete antibody degradation. wikipedia.orgguidetopharmacology.orgwikipedia.org MMAF conjugates have shown activity even with non-cleavable linkers, where the released form is MMAF bound to a cysteine residue, although this form may lack bystander effects due to MMAF's lower cell permeability. guidetopharmacology.orgnih.gov Novel linker designs, including those that are non-substrates for drug efflux pumps or utilize branched or cleavable linkers, are being investigated to improve intracellular payload delivery and bypass efflux-mediated resistance. probes-drugs.orgnih.gov

Antibody Engineering: Engineering of the antibody component can also contribute to overcoming resistance. This includes optimizing antibody binding affinity and internalization properties, selecting epitopes that promote efficient internalization, and potentially designing antibodies that can modulate the tumor microenvironment or enhance immune responses. probes-drugs.orgnih.govguidetopharmacology.org

Prodrug Approaches to Bypass Resistance Pathways

Prodrug strategies in the context of this compound therapies primarily involve designing conjugates that remain inactive in systemic circulation but are selectively activated within the tumor microenvironment or inside cancer cells to release the potent this compound payload. This targeted activation can potentially bypass resistance mechanisms related to systemic drug exposure or efflux from normal tissues.

Antibody-drug conjugates themselves can be considered a form of targeted prodrug delivery, where the antibody directs the inactive (or less active) conjugated payload to the tumor cell, and the active payload is released intracellularly upon linker cleavage or antibody degradation. nih.gov For this compound, the methyl ester form is noted as being highly potent, suggesting that the esterification might influence its properties, potentially impacting intracellular access compared to the free acid form, MMAF. guidetopharmacology.org

More advanced prodrug approaches, such as Probody Drug Conjugates (PDCs), are designed with a masking moiety that is cleaved by tumor-specific proteases in the tumor microenvironment, allowing the antibody to bind its target and the ADC to be internalized. uni.lu While examples often feature other payloads, the concept is applicable to this compound, aiming to improve the therapeutic index by reducing off-target activation and toxicity, which could be particularly relevant in overcoming resistance mechanisms that involve increased sensitivity of normal tissues or altered systemic drug metabolism. uni.lunih.gov

The development of ADCs with payloads like MMAF, which has decreased susceptibility to efflux pumps, can also be viewed as a strategy to bypass a key resistance pathway (drug efflux) that affects other cytotoxic agents. nih.govguidetopharmacology.orgwikipedia.orginvivochem.comguidetopharmacology.org By delivering a payload that is less prone to being pumped out of resistant cells, the intracellular concentration required for cytotoxicity can be maintained.

Preclinical Toxicology and Tolerability Assessment of Mmaf Ome and Its Conjugates

General Considerations for Auristatin Payload Toxicity Profiles

Auristatins, including MMAF and MMAE, are highly potent cytotoxic drugs that exert their effects by inhibiting tubulin polymerization. jst.go.jpbiochempeg.comwikipedia.org This disruption of microtubules leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, particularly in rapidly dividing cells. biochempeg.comtandfonline.com While this mechanism is effective against cancer cells, it also poses a risk to normal, rapidly proliferating tissues. tandfonline.comaacrjournals.org The high potency of auristatins necessitates their delivery via targeted systems like ADCs to minimize systemic exposure and off-target toxicity. jst.go.jpbiochempeg.comwikipedia.orgrsc.org Despite the targeted approach, toxicities can still arise from factors such as low-level expression of the target antigen on normal cells, premature release of the payload from the ADC, or non-specific uptake of the ADC by healthy tissues. tandfonline.comnjbio.comfrontiersin.org

Comparative Systemic Toxicity of Unconjugated MMAF-OMe vs. MMAF

This compound, being a neutral molecule, is expected to have higher cell permeability compared to the negatively charged MMAF. helsinki.finih.gov This difference in permeability is a key factor influencing their respective systemic toxicity profiles when in their unconjugated forms. Unconjugated MMAF has significantly reduced cytotoxic activity in cancer cell proliferation assays compared to MMAE, with IC50 values typically in the range of 100–250 nM, more than 100-fold higher than those for MMAE. rsc.org This is attributed to the negatively charged carboxyl group of MMAF, which impairs intracellular access. rsc.org In contrast, this compound, as a neutral derivative, is highly toxic and can enter cells more easily than MMAF. helsinki.fi

Preclinical studies have shown that the maximum tolerated dose (MTD) of unconjugated MMAF in mice (>16 mg/kg) is much higher than that of unconjugated MMAE (1 mg/kg), indicating lower systemic toxicity for free MMAF. medchemexpress.com While direct comparative MTD data for unconjugated this compound and MMAF from the provided sources are limited, the higher cell permeability of this compound suggests it would likely exhibit greater systemic toxicity than unconjugated MMAF due to increased uptake by normal tissues.

Tissue-Specific Toxicities Associated with MMAF-Based ADCs (e.g., Ocular Toxicity)

Despite the targeted delivery by ADCs, MMAF-based conjugates are associated with specific tissue toxicities, with ocular toxicity being a notable concern. tandfonline.comfrontiersin.orgmdpi.comnih.govnih.gov Ocular toxicities reported with MMAF-containing ADCs include blurred vision, keratitis, dry eye, microcystic epithelial changes, and conjunctivitis. frontiersin.orgoncodaily.com These toxicities can range from mild to severe and may necessitate dose modifications or treatment discontinuation. tandfonline.comoncodaily.com

The exact mechanisms underlying ADC-induced ocular toxicity are not fully understood, but potential reasons include premature linker cleavage, the bystander effect, normal cellular uptake of intact ADCs, and the inherent cytotoxicity of the payload on corneal epithelial cells. frontiersin.org For MMAF-conjugated ADCs, ocular toxicity may be related to the accumulation of the drug within cells. tandfonline.com Although the targeted antigens (like CD19, folate receptor alpha, and mesothelin) may not be expressed in ocular tissues, ocular toxicity has still been reported with MMAF-containing ADCs targeting these antigens, suggesting off-target effects. oncodaily.com MMAF is known to inhibit microtubule proteins, leading to off-target apoptosis of corneal epithelial cells, which can result in microcystic corneal epithelial changes or slit lamp keratopathy. frontiersin.org

Influence of Linker Design on Systemic Tolerability and Therapeutic Window

The linker connecting the antibody and the payload is a critical component of an ADC, significantly influencing its stability, payload release, pharmacokinetics, and ultimately, systemic tolerability and therapeutic window. njbio.comresearchgate.netbiochempeg.comwuxiapptec.comrsc.orgnih.gov An ideal linker should remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity. njbio.combiochempeg.comnih.gov Upon reaching the tumor site and internalization into target cells, the linker should facilitate the specific release of the cytotoxic payload. njbio.combiochempeg.comrsc.orgnih.gov

Linkers are broadly classified into cleavable and non-cleavable types. njbio.comfrontiersin.orgwuxiapptec.comrsc.org Cleavable linkers are designed to be cleaved under specific conditions within the tumor microenvironment or inside the cell, such as by proteases (e.g., valine-citrulline linkers), changes in pH, or reduction. njbio.comwuxiapptec.comrsc.org Non-cleavable linkers rely on the lysosomal degradation of the antibody component after internalization to release the payload, often still attached to an amino acid residue. mdpi.comwuxiapptec.comrsc.org

The stability of the linker directly impacts systemic exposure to free payload and thus off-target toxicity. mdpi.comnih.gov Premature cleavage of unstable linkers in circulation can lead to widespread distribution of the potent payload to healthy tissues, narrowing the therapeutic window. njbio.commdpi.comwuxiapptec.comnih.gov Conversely, highly stable linkers can reduce systemic toxicity by minimizing free payload exposure. mdpi.comwuxiapptec.com However, the choice of linker also affects payload release kinetics and the potential for bystander effects. njbio.comwuxiapptec.comnih.gov

For MMAF, which is less membrane-permeable than MMAE due to its charge, non-cleavable linkers are often used. tandfonline.commdpi.comwuxiapptec.comnih.gov ADCs utilizing non-cleavable linkers generally show a more favorable tolerability profile, potentially due to reduced off-target toxicity related to free payload exposure. mdpi.com Examples include the maleimidocaproyl (mc) linker used in some MMAF conjugates. tandfonline.comnih.gov While non-cleavable linkers can limit systemic toxicity, they may also restrict the bystander effect, as the charged MMAF metabolite released intracellularly is less likely to diffuse out of the cell. tandfonline.commdpi.com

Strategies for Mitigation of Off-Target Toxicities

Several strategies are employed in the design and development of ADCs to mitigate off-target toxicities associated with potent payloads like this compound. These strategies primarily focus on enhancing the specificity of payload delivery and minimizing systemic exposure to the free drug.

Key strategies include:

Optimizing Linker Stability: Designing linkers that are highly stable in systemic circulation but efficiently release the payload in the target tissue is crucial. njbio.combiochempeg.comnih.gov This minimizes premature payload release and subsequent exposure of healthy tissues. njbio.commdpi.comwuxiapptec.comnih.gov

Target Antigen Selection: Selecting target antigens that have high expression on cancer cells and low or no expression on normal tissues can improve the specificity of ADC delivery and reduce on-target, off-tumor toxicity. njbio.combiochempeg.com

Site-Specific Conjugation: Utilizing site-specific conjugation methods allows for precise control over the drug-to-antibody ratio (DAR) and the location of payload attachment on the antibody. njbio.combiochempeg.com This can lead to more homogenous ADCs with improved pharmacokinetic properties and potentially better tolerability compared to traditional random conjugation methods. njbio.combiochempeg.com

Increasing ADC Hydrophilicity: Modifying the ADC to increase its hydrophilicity, for example, by incorporating polyethylene (B3416737) glycol (PEG) moieties into the linker, can reduce non-specific uptake by normal tissues and improve the ADC's pharmacokinetic profile, thereby decreasing off-target toxicity. biochempeg.comwuxiapptec.com

Exploring Alternative Payload Delivery Mechanisms: Investigating novel delivery systems, such as pH-sensitive peptides conjugated to MMAF, can provide alternative targeting mechanisms to attenuate systemic toxicity. nih.gov

Bystander Effect and its Implications for Systemic Exposure and Toxicity

The extent of the bystander effect is influenced by the cell permeability of the released payload. njbio.comnih.govnih.gov Hydrophobic payloads like MMAE, released via cleavable linkers, are generally membrane-permeable and can readily diffuse out of target cells to affect neighboring cells. njbio.comnih.gov In contrast, charged payloads or metabolites, such as the cysteine-mc-MMAF metabolite released from ADCs with non-cleavable mc-MMAF linkers, are less membrane-permeable and exhibit limited bystander activity. tandfonline.commdpi.comnih.govnih.gov

While the bystander effect can improve efficacy in heterogeneous tumors, it also carries the risk of causing toxicity to bystander normal cells located near the tumor or in tissues where the ADC or released payload may accumulate. njbio.comnih.gov The contribution of the bystander effect to off-target toxicity is particularly relevant for ADCs with lipophilic payloads and cleavable linkers that result in the release of membrane-permeable metabolites. nih.gov

The lower membrane permeability of MMAF compared to MMAE means that MMAF-based ADCs, particularly those employing non-cleavable linkers that release a charged MMAF metabolite, are expected to have a reduced bystander effect. tandfonline.comhelsinki.fimdpi.comnih.gov While this may limit their efficacy in tumors with low or heterogeneous target expression, it can also contribute to a more favorable safety profile by reducing toxicity to bystander normal tissues. helsinki.fimdpi.com

Future Directions, Computational Approaches, and Emerging Concepts in Mmaf Ome Research

Structure-Activity Relationship (SAR) Studies for MMAF-OMe Analogues

The therapeutic efficacy of this compound is intrinsically linked to its molecular structure. As a synthetic analogue of the natural marine product dolastatin 10, its potent tubulin-inhibiting activity is a result of its unique pentapeptide structure. bioworld.comcreativebiolabs.netcreative-biolabs.com Structure-activity relationship (SAR) studies are crucial for optimizing its potency, selectivity, and pharmacokinetic profile.

MMAF differs from its well-known counterpart, monomethyl auristatin E (MMAE), by the presence of a charged phenylalanine at the C-terminus, which contributes to its reduced cell permeability and lower systemic toxicity. nih.govbiochempeg.comaacrjournals.org The esterification of the C-terminal carboxyl group to form this compound alters its physicochemical properties, potentially influencing its cell permeability and interaction with target molecules.

SAR studies on auristatin analogues have traditionally focused on modifications at the N- and C-termini (P1 and P5 positions) as well as the central peptide core. bioworld.comnih.gov For instance, the introduction of hydrophilic moieties can enhance the biopharmaceutical properties of the payload, leading to ADCs with higher drug-to-antibody ratios (DAR) that are less prone to aggregation. bioworld.comnih.gov A recent study explored modifications at the P1 and P5 side chains of MMAF, leading to the development of novel analogues. nih.gov One such analogue, compound 18d, which features a triazole functional group at the P5 side chain, demonstrated enhanced cytotoxicity against HCT116 cells compared to the parent MMAF, highlighting the potential for further optimization. nih.gov

Future SAR studies will likely continue to explore modifications across the this compound backbone to fine-tune its biological activity. The goal is to develop analogues with improved therapeutic indices, potentially through enhanced tumor cell-specific activity, reduced off-target toxicity, and the ability to overcome drug resistance mechanisms.

Analogue Modification Position Observed Effect Reference
PhenylalanineC-terminus (P5)Reduced cell permeability, lower systemic toxicity compared to MMAE. nih.govbiochempeg.comaacrjournals.org
Triazole functional groupP5 side chainEnhanced cytotoxicity against HCT116 cells. nih.gov
Hydrophilic glycolinkerN-terminus (P1)Slight effect on cytotoxicity, potential for reduced off-site toxicity. mdpi.com
N-alkylationN-terminus (P1)Increased hydrophobicity and cell permeability in MMAF analogues. nih.gov

Computational Modeling and Virtual Screening for Rational Design of this compound Derivatives

Computational approaches are becoming indispensable in the rational design of novel therapeutics. For this compound, techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide deep insights into its interaction with its biological target, tubulin. researchgate.net

Molecular docking studies can predict the binding orientation and affinity of this compound and its analogues within the vinca (B1221190) domain of tubulin. rsc.orgresearchgate.net This information is critical for designing modifications that enhance binding and, consequently, anti-mitotic activity. For example, understanding the specific interactions between the drug and amino acid residues in the binding pocket can guide the design of derivatives with improved potency. altmeyers.org

Quantum chemical modeling has been employed to study the conformational dynamics of auristatins like MMAF. ajmc.comwww.nhs.uk These studies have revealed that auristatins exist as a mixture of two conformers, with only the trans-isomer being biologically active. ajmc.comwww.nhs.uk Computational modeling can help identify modifications that shift the conformational equilibrium towards the active trans-isomer, thereby enhancing the drug's efficiency. ajmc.comwww.nhs.uk For example, halogenation of the phenylalanine residue in MMAF has been computationally predicted to significantly favor the active conformation. www.nhs.uk

Virtual screening of large chemical libraries using pharmacophore models derived from the known binding mode of auristatins can accelerate the discovery of novel scaffolds with tubulin-inhibiting properties. researchgate.netnih.gov These computational tools, when used in conjunction with synthetic chemistry and biological testing, can significantly streamline the development of next-generation this compound derivatives with superior therapeutic properties.

Quantitative Pharmacokinetic and Pharmacodynamic Modeling for this compound and Conjugates

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and its ADC counterparts is essential for optimizing their therapeutic window. frontiersin.org Quantitative modeling provides a framework to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of the drug, as well as its effect on the body over time.

Physiologically based pharmacokinetic (PBPK) models have been developed for MMAE and its ADCs to simulate their distribution and clearance in various tissues. creativebiolabs.netcreative-biolabs.com These models can be adapted for this compound to predict its whole-body distribution and to understand how its properties influence the PK of the corresponding ADC. Studies on MMAF have shown that it has high clearance and low oral bioavailability. nih.gov

Semi-mechanistic PK/PD models are also being developed to link the systemic exposure of the ADC and the released payload to the antitumor effect. These models can incorporate factors such as antigen expression levels, ADC internalization rates, and the intracellular release of the cytotoxic agent to predict tumor response. By integrating data from preclinical and clinical studies, these models can help in optimizing dosing regimens and predicting clinical outcomes.

Future efforts in this area will focus on developing more sophisticated models that can account for the heterogeneity of the tumor microenvironment and the development of drug resistance, providing a more accurate prediction of therapeutic efficacy.

PK/PD Parameter Significance Modeling Approach Reference
BioavailabilityDetermines the fraction of administered drug that reaches systemic circulation.PBPK modeling, in vivo studies. nih.gov
ClearanceRate at which the drug is removed from the body.PBPK modeling, compartment models. nih.gov
Tissue DistributionDetermines drug concentration in target and off-target tissues.Whole-body PBPK models.
Target EngagementExtent of drug binding to its target (tubulin).Semi-mechanistic PK/PD models.
Tumor ResponseCorrelation between drug exposure and antitumor activity.PK/PD modeling linking exposure to efficacy. frontiersin.org

Exploration of this compound in Non-Oncological Therapeutic Applications

While the primary application of this compound and other auristatins is in oncology, their mechanism of action as tubulin inhibitors suggests potential for their use in other therapeutic areas. creative-biolabs.com Tubulin is a fundamental component of the cytoskeleton in all eukaryotic cells, and its disruption can impact various cellular processes beyond mitosis.

Tubulin inhibitors, such as colchicine, are already used to treat inflammatory conditions like gout, familial Mediterranean fever, and Behçet's disease. nih.govajmc.com This is attributed to their ability to inhibit neutrophil motility and inflammatory responses. Given that this compound targets the same fundamental cellular machinery, there is a rationale for exploring its potential in treating inflammatory and autoimmune diseases.

Furthermore, microtubule destabilizers are being investigated for their potential in treating neurological conditions, including traumatic brain injury, multiple sclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. bioworld.com The rationale behind this is linked to the role of microtubules in axonal transport and neuronal function.

The exploration of this compound in these non-oncological applications is still in its infancy. Significant research will be required to determine if its potent cytotoxicity can be harnessed safely and effectively for these indications. This may involve the development of novel targeting strategies to deliver the drug specifically to diseased non-cancerous cells or tissues. The concept of drug repurposing, which involves finding new uses for existing drugs, could provide a framework for these investigations.

Integration of Artificial Intelligence (AI) in Drug Resistance Mechanism Elucidation

Drug resistance is a major challenge in cancer therapy, and understanding the mechanisms by which tumor cells evade the cytotoxic effects of drugs like this compound is critical for developing more durable treatments. nih.gov Artificial intelligence (AI) and machine learning (ML) are powerful tools that can analyze complex biological data to identify patterns and predict resistance.

AI algorithms can be trained on large datasets comprising genomic, transcriptomic, and proteomic data from sensitive and resistant cancer cell lines or patient tumors. By integrating these multi-omics datasets, ML models can identify novel biomarkers and signaling pathways associated with resistance to auristatin-based therapies.

For example, an ML model could be used to predict a tumor's sensitivity to an this compound-containing ADC based on its gene expression profile. This could enable the stratification of patients who are most likely to respond to treatment. Furthermore, AI can help in elucidating the complex interplay of factors that contribute to resistance, such as the upregulation of drug efflux pumps, alterations in the drug target (tubulin), or activation of pro-survival signaling pathways. nih.gov

The integration of AI into the study of this compound resistance is a promising future direction that could lead to the development of personalized treatment strategies and novel combination therapies to overcome resistance.

Multi-Omic Profiling to Understand Cellular Response and Resistance

A comprehensive understanding of how cancer cells respond to this compound at a molecular level is essential for optimizing its use and overcoming resistance. Multi-omic profiling, which involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, provides a systems-level view of the cellular response to drug treatment.

Proteomic and transcriptomic analyses can reveal changes in protein and gene expression that occur in cancer cells upon exposure to this compound. This can help to identify the signaling pathways that are activated or inhibited by the drug and to uncover the mechanisms by which cells adapt and become resistant. For instance, proteomic profiling of ADC-resistant cell lines has been used to identify the upregulation of drug efflux pumps like MRP1 as a mechanism of resistance.

By comparing the multi-omic profiles of sensitive and resistant cells, researchers can identify key drivers of resistance. This information can be used to develop biomarkers to predict treatment response and to identify new therapeutic targets for combination therapies. For example, if a particular survival pathway is found to be upregulated in resistant cells, a combination therapy that includes an inhibitor of that pathway along with the this compound-based ADC could be developed to overcome resistance.

The integration of multi-omic data with computational and AI approaches will be a powerful strategy for dissecting the complex cellular responses to this compound and for developing more effective and personalized cancer therapies.

Q & A

Q. What standardized protocols are recommended for assessing the cytotoxicity of MMAF-OMe in vitro?

To evaluate this compound’s cytotoxicity, researchers should use cell viability assays (e.g., MTT or ATP-based assays) with optimized drug exposure times (e.g., 72 hours) and dose ranges (e.g., 0.00001–10 µM). Key steps include pre-incubating cells with bioactivation agents (e.g., 500 µM NapFFYpK-Tz for 6 hours), followed by prodrug treatment and post-incubation viability measurements. Use cell lines such as HeLa (cervical cancer), HS-5 (bone marrow stromal), and HcerEpic (cholangiocarcinoma) to assess cancer-specific vs. off-target effects .

Q. How does this compound overcome paclitaxel resistance in ovarian cancer models?

In paclitaxel-resistant A2780/T cells, this compound exhibits lower resistance (EC50 = 2.6 nM vs. paclitaxel’s EC50 = 13.9 nM) due to its distinct mechanism of action. Unlike taxanes targeting microtubules, this compound is a microtubule-disrupting agent that evades common resistance pathways. Validate efficacy using xenograft models in BALB/c nude mice, where this compound-based prodrugs (e.g., NapFFYpK-Tz-2h-TCO-MMAF-OMe) show sustained tumor suppression without systemic toxicity .

Q. What are the critical parameters for designing in vivo studies with this compound prodrugs?

Key parameters include:

  • Tumor volume thresholds (e.g., initiating treatment at 200 mm³ in xenograft models).
  • Prodrug activation strategies (e.g., enzymatic non-covalent synthesis via EISA).
  • Monitoring survival rates and weight stability to assess toxicity.
  • Using physiological saline as a negative control and comparing results to native this compound (which causes severe toxicity at therapeutic doses) .

Advanced Research Questions

Q. How do activation kinetics influence the therapeutic index of this compound prodrugs?

The therapeutic index (ratio of EC50 in normal vs. cancer cells) depends on activation kinetics, which are governed by functional groups, chemical structure, and pH. For example, rapid sequestration of TCO-MMAF-OMe by NapFFYpK-Tz enhances tumor-specific activation, improving safety. Use Chou-Talalay combination index (CI) analysis to quantify synergistic effects in dual-drug regimens (e.g., PTX/MMAF-OMe at 100:1 molar ratios) .

Q. What experimental approaches resolve contradictions in this compound’s efficacy across combination therapies?

Contradictions arise when combining this compound with other drugs (e.g., PTX or Dox). For instance, activated Dox/PTX combinations outperform native drugs in HeLa cells, while PTX/MMAF-OMe shows marginal improvements. Address this by:

  • Conducting dose-response matrix experiments to identify optimal molar ratios.
  • Analyzing CI values to distinguish additive vs. synergistic effects.
  • Validating findings in multiple cell lines and resistance models .

Q. How can researchers optimize bioorthogonal prodrug activation for this compound delivery?

Optimize EISA (enzyme-instructed self-assembly) by:

  • Screening Tz-functionalized precursors (e.g., NapFFYpK-Tz) for rapid prodrug sequestration.
  • Adjusting pre-incubation times (e.g., 2–6 hours) to balance activation efficiency and cytotoxicity.
  • Using high-resolution imaging (e.g., fluorescence microscopy) to visualize intracellular drug release .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate EC50 values. For combination studies, apply the Chou-Talalay method to compute CI values, where CI < 1 indicates synergy. Report mean ± SEM (n ≥ 6 replicates) and include raw data in appendices for transparency .

Q. How should researchers manage data from this compound studies to ensure reproducibility?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Document experimental protocols (e.g., cell culture conditions, assay parameters) in electronic lab notebooks.
  • Archive raw data (e.g., viability curves, tumor volume measurements) in repositories like Zenodo.
  • Use standardized templates (e.g., ISA-Tab) for metadata annotation .

Q. What controls are essential in this compound bioactivity assays?

Include:

  • Negative controls : Solvent-only treatments (e.g., DMSO at working concentrations).
  • Positive controls : Native this compound or clinically relevant comparators (e.g., paclitaxel).
  • Activation controls : Cells treated with Tz precursors alone to rule out off-target effects .

Data Interpretation and Reporting

Q. How should researchers address variability in this compound’s pharmacokinetic profiles across models?

Conduct compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) to account for inter-subject variability. Validate models using bootstrap or visual predictive checks. Report parameters like clearance (CL) and volume of distribution (Vd) with 95% confidence intervals .

Q. What criteria define a robust preclinical efficacy study for this compound?

A study must demonstrate:

  • ≥50% tumor growth inhibition vs. controls in ≥2 models (e.g., A2780/T xenografts).
  • No significant body weight loss (>20%) in treated animals.
  • Mechanistic validation (e.g., microtubule disruption via immunofluorescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.